N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring structure with difluoromethyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or bromide.
Substitution Reactions: The isopropyl group is introduced via substitution reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties, making it a candidate for crop protection agents.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agrochemical applications, it may disrupt essential biological processes in target organisms, leading to their control or elimination.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-5-amine
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8(2)17-10(4-6-15-17)14-7-9-3-5-16-18(9)11(12)13/h3-6,8,11,14H,7H2,1-2H3 |
InChI Key |
RJYHFFDIKHEHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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